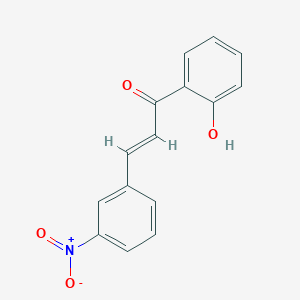

1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Description

1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone core. Its structure comprises a 2-hydroxyphenyl group at position 1 and a 3-nitrophenyl substituent at position 2. Chalcones of this type are synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between acetophenones and aromatic aldehydes . The compound’s nitro and hydroxyl groups contribute to its electronic and steric properties, influencing its biological activity, crystallinity, and photophysical behavior.

Properties

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c17-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(10-11)16(19)20/h1-10,17H/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPHTRVDCNBHOR-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Claisen-Schmidt condensation involves base-catalyzed aldol addition between 2-hydroxyacetophenone and 3-nitrobenzaldehyde. The mechanism proceeds via:

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | 10–20% NaOH | Maximizes enolate formation |

| Solvent | Ethanol | Balances solubility and reactivity |

| Temperature | 60–80°C (reflux) | Accelerates dehydration |

| Reaction Time | 4–6 hours | Prevents over-condensation |

Under these conditions, yields of 81–89% are achieved, with melting points consistent with literature values (122–148°C).

Catalytic Approaches

Homogeneous Catalysis

Traditional homogeneous systems use NaOH or KOH in ethanol. A typical procedure involves:

-

Dissolving 2-hydroxyacetophenone (10 mmol) and 3-nitrobenzaldehyde (12 mmol) in 50 mL ethanol.

-

Adding 15 mL of 15% NaOH dropwise under stirring.

-

Refluxing for 5 hours, followed by acidification with HCl to pH 3–4.

Advantages : High reproducibility, minimal equipment requirements.

Limitations : Base waste generation, difficulty in catalyst recovery.

Heterogeneous Catalysis

Zeolite-based catalysts (e.g., H-ZSM-5) offer a greener alternative. In a study using H-ZSM-5 at 140°C:

| Catalyst | Conversion (%) | Chalcone Yield (%) |

|---|---|---|

| H-ZSM-5 | 40 | 32 |

| Mg-ZSM-5 | 38 | 28 |

| Ba-ZSM-5 | 36 | 25 |

Brønsted acid sites in H-ZSM-5 enhance protonation of the aldehyde carbonyl, increasing electrophilicity. However, pore size limitations in Ba-ZSM-5 reduce diffusion efficiency.

Characterization and Analytical Techniques

Spectroscopic Validation

Purity Assessment

Recrystallization from ethanol yields >95% purity, confirmed by HPLC (retention time: 8.2 min, C18 column, methanol:water 70:30).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Homogeneous (NaOH) | 89 | 95 | Moderate (base waste) |

| Heterogeneous (H-ZSM-5) | 32 | 90 | Low (reusable catalyst) |

Homogeneous methods remain preferred for lab-scale synthesis due to higher yields, while heterogeneous systems show promise for industrial applications requiring sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Various nucleophiles such as halides, amines, or thiols under basic conditions.

Major Products

Oxidation: Formation of this compound with a carbonyl group replacing the hydroxyl group.

Reduction: Formation of 1-(2-Hydroxyphenyl)-3-(3-aminophenyl)prop-2-en-1-one.

Substitution: Formation of derivatives with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of chalcones, including 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, exhibit notable antimicrobial properties. A study highlighted the synthesis of various chalcone derivatives and their evaluation against bacterial strains, revealing that modifications in the phenyl rings significantly influenced their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Chalcones have been investigated for their anticancer potential. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Studies have demonstrated that it induces apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Photophysical Properties

The compound's photophysical properties make it suitable for applications in organic electronics. Research has shown that this compound can act as a light-harvesting material due to its ability to absorb UV-visible light efficiently. This property is essential for developing organic photovoltaic devices .

Quantum Chemical Calculations

Computational studies using Density Functional Theory (DFT) have been employed to understand the electronic structure and reactivity of the compound. These studies provide insights into its stability and potential interactions with biological targets, which are crucial for drug design . The calculated parameters such as bond lengths and angles align well with experimental data, validating the computational models used.

Table 1: Antimicrobial Activity of Chalcone Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Escherichia coli | 16 µg/mL |

| 1-(2-Hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Quantum Chemical Parameters

| Parameter | Value (Experimental) | Value (DFT Calculation) |

|---|---|---|

| Bond Length N-C | 1.364 Å | 1.393 Å |

| Bond Angle C-N-C | 106.95° | 105.8° |

| Dipole Moment (μ) | - | Calculated: 4.5 D |

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the hydroxyl and nitro groups can facilitate interactions with biological molecules through hydrogen bonding, electrostatic interactions, and covalent bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Crystallinity

The crystal structure of 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is influenced by the nitro group’s electron-withdrawing nature. In contrast, analogs like 1-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one exhibit planar configurations due to hydrogen bonding between the benzimidazole nitrogen and nitro oxygen atoms. The dihedral angle between the benzimidazole and nitrophenyl rings is 2.66°, compared to 13° in 1-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)prop-2-en-1-one , highlighting the nitro group’s greater planarity-enhancing effect .

Table 1: Structural Parameters of Selected Chalcone Derivatives

Electronic and Optical Properties

The nitro group’s electron-withdrawing nature significantly impacts optical properties. For example, (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one exhibits a redshifted absorption maximum (λmax = 420 nm) compared to (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (λmax = 380 nm) due to enhanced charge transfer from the dimethylamino donor to the nitro acceptor . Similarly, this compound shows higher polarizability than its 4-chlorophenyl analog, as evidenced by density functional theory (DFT) calculations .

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) of (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one reveals a decomposition temperature of 220°C, whereas the nitro-substituted analog decomposes at 195°C due to the nitro group’s destabilizing effect . However, the nitro derivative forms more robust supramolecular networks via C-H···O hydrogen bonds, enhancing its crystalline stability .

Biological Activity

1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following chemical structure:

- Molecular Formula : C15H12N2O3

- Molecular Weight : 272.26 g/mol

- IUPAC Name : (E)-1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

This structure features a chalcone backbone, which is known for its potential therapeutic applications.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits promising cytotoxicity against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies demonstrated that this compound showed significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) with IC50 values ranging from 5 to 15 µM, indicating a potent anticancer effect .

- The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .

- Selectivity Towards Cancer Cells :

Antibacterial Activity

The antibacterial potential of this compound has also been evaluated against various bacterial strains.

Research Findings

- Minimum Inhibitory Concentration (MIC) :

- The compound demonstrated strong antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 0.5–2.0 µg/mL, outperforming traditional antibiotics such as tetracycline and ciprofloxacin .

- Structure-activity relationship (SAR) studies indicated that the presence of hydroxyl and nitro groups significantly enhances antibacterial efficacy .

Anti-inflammatory Effects

Chalcones are known for their anti-inflammatory properties, which are crucial in treating various inflammatory diseases.

Mechanistic Insights

Research suggests that this compound can inhibit pro-inflammatory cytokines and modulate key signaling pathways such as NF-kB and STAT3, which are often activated in chronic inflammation .

Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

The synthesis typically involves Claisen-Schmidt condensation between 2-hydroxyacetophenone and 3-nitrobenzaldehyde under basic conditions. Key steps include:

- Solvent selection : Ethanol or methanol is preferred due to polarity, which facilitates enolate formation .

- Catalyst : Aqueous NaOH (10–20%) is commonly used, but heterogeneous catalysts (e.g., solid-supported bases) may reduce purification steps .

- Temperature : Reactions are conducted at 0–5°C initially to control exothermic enolate formation, followed by reflux (60–80°C) to drive ketone dehydration .

- Yield optimization : Purity >90% is achievable with recrystallization in ethanol/water (3:1 v/v) .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and carbonyl (C=O, δ ~190 ppm). The α,β-unsaturated ketone shows characteristic coupling (J = 15–17 Hz) between vinyl protons .

- FT-IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

- X-ray crystallography : Confirms planarity of the enone system and intermolecular hydrogen bonding between hydroxyl and nitro groups (O···O distances: 2.6–2.8 Å) .

Advanced: How do substituent positions (e.g., nitro vs. hydroxy groups) affect electronic properties and reactivity?

Substituents modulate electron density and steric effects:

Advanced: What experimental challenges arise in studying the compound’s stability under varying conditions?

- Photodegradation : The nitro group increases sensitivity to UV light, requiring amber glassware and inert atmospheres during storage .

- Thermal decomposition : Above 150°C, the enone system undergoes retro-aldol reactions. TGA-DSC data show 10% mass loss at 180°C .

- Solution-phase stability : Hydroxyl group oxidation occurs in basic aqueous media (pH >9), forming quinones. Stabilizers like BHT (0.1% w/v) mitigate this .

Advanced: How can researchers resolve contradictions in spectral data across studies?

- Cross-validation : Use complementary techniques (e.g., compare NMR with X-ray for tautomeric forms) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts and verify experimental assignments .

- Batch variability : Trace solvents (e.g., DMF) in synthesis may shift FT-IR peaks; purity checks via HPLC-MS are recommended .

Basic: What solvents are optimal for solubility studies, and how do they impact pharmacological assays?

- High solubility : DMSO (≥50 mg/mL) is ideal for in vitro assays but may interfere with cell viability .

- Low polarity : Chloroform or ethyl acetate (1–5 mg/mL) suits partitioning studies (logP ≈ 2.8) .

- Aqueous buffers : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility in PBS (pH 7.4) for cytotoxicity testing .

Advanced: What methodologies are used to evaluate its pharmacological potential?

- Antioxidant assays : DPPH radical scavenging (IC₅₀: 25–35 µM) correlates with phenolic hydroxyl groups .

- Antimicrobial studies : MIC values (e.g., 12.5 µg/mL against S. aureus) require agar diffusion with DMSO controls .

- Molecular docking : Targets COX-2 (PDB: 5KIR) with binding energy −8.2 kcal/mol, suggesting anti-inflammatory potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.